3-(1,3-Dithiolan-2-ylidene)-2,4-pentanedione
Overview
Description
3-(1,3-Dithiolan-2-ylidene)-2,4-pentanedione is an organic compound characterized by the presence of a dithiolane ring attached to a pentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithiolan-2-ylidene)-2,4-pentanedione typically involves the reaction of ethyl 3-oxobutanoate with phenylhydrazine, carbon disulfide, and propargyl bromide. This reaction is carried out in the presence of triethylamine at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithiolan-2-ylidene)-2,4-pentanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives of the original compound.
Scientific Research Applications
3-(1,3-Dithiolan-2-ylidene)-2,4-pentanedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antifungal and antibacterial drugs.
Mechanism of Action
The mechanism of action of 3-(1,3-Dithiolan-2-ylidene)-2,4-pentanedione involves its interaction with molecular targets through its dithiolane ring. This ring can form stable complexes with metal ions, which can then participate in various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially disrupting cellular processes in target organisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dithiolan-2-ylidene)-1,3-dithiolane
- 2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene
- 7 beta-[2-(1,3-dithiolan-2-ylidene)acetamido] cephalosporins
Uniqueness
3-(1,3-Dithiolan-2-ylidene)-2,4-pentanedione is unique due to its specific combination of a dithiolane ring and a pentanedione backbone. This structure imparts distinct chemical reactivity and potential for forming stable complexes with metal ions, which is not as pronounced in similar compounds.
Properties
IUPAC Name |
3-(1,3-dithiolan-2-ylidene)pentane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-5(9)7(6(2)10)8-11-3-4-12-8/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFYGHIYFJTPGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1SCCS1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259813 | |
Record name | 3-(1,3-Dithiolan-2-ylidene)-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2183-30-4 | |
Record name | 3-(1,3-Dithiolan-2-ylidene)-2,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2183-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dithiolan-2-ylidene)-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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